LPA2-Antagonist 2

Übersicht

Beschreibung

LPA2-Antagonist 2 (auch bekannt als H2L 5226501) ist ein selektiver Antagonist, der auf den Lysophosphatidsäure-Rezeptor-Subtyp 2 (LPA2) abzielt. Lysophosphatidsäure (LPA) ist ein Phospholipid-Mediator, der eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, darunter Zellproliferation, Überleben, Beweglichkeit und Differenzierung. This compound inhibiert LPA2 spezifisch mit einem IC50 von 28,3 nM und einem Ki von 21,1 nM . Bemerkenswert ist, dass er über 480-mal selektiver für LPA2 ist als für LPA3 (mit einem IC50 von 13,85 μM).

2. Herstellungsmethoden

Synthesewege: Der Syntheseweg für this compound umfasst spezifische chemische Transformationen, um seine Struktur zu erreichen. Leider sind detaillierte Synthesewege in der Literatur nicht leicht verfügbar. Medizinisch-chemische Bemühungen führten wahrscheinlich zu seiner Entdeckung.

Industrielle Produktionsmethoden: Informationen über großtechnische Produktionsmethoden für this compound sind begrenzt. Pharmaunternehmen optimieren typischerweise Synthesewege für Skalierbarkeit, Kosteneffizienz und Sicherheit während des Arzneimittelentwicklungsprozesses.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Spinal Cord Injury

One of the prominent applications of LPA2 antagonist 2 is in the treatment of spinal cord injury (SCI). Studies have shown that LPA2 antagonists can significantly reduce damage associated with SCI.

- Case Study : In an in vivo mouse model, UCM-14216 demonstrated a marked improvement in motor recovery post-SCI. The antagonist exhibited an IC50 value of 1.9 μM and a KD value of 1.3 nM, indicating high potency and selectivity for the LPA2 receptor over other subtypes (LPA1, LPA3-6) .

- Mechanism : The antagonism of LPA2 receptor signaling is believed to mitigate inflammatory responses and promote neuronal repair mechanisms following SCI, suggesting a novel therapeutic avenue for enhancing recovery after such injuries .

Allergic Airway Inflammation and Asthma

LPA2 antagonists also show promise in managing allergic airway inflammation and asthma.

- Research Findings : A study demonstrated that LPA2 antagonist H2L5186303 effectively suppressed airway hyper-responsiveness (AHR) and eosinophil infiltration in a model of ovalbumin-induced allergic asthma. This antagonist reduced levels of inflammatory cytokines such as IL-13 and CCL-2, which are critical mediators in allergic responses .

- Clinical Implications : These findings suggest that targeting the LPA2 receptor could offer a new strategy for treating asthma by inhibiting pathways that lead to Th2 cell differentiation and subsequent allergic inflammation .

Idiopathic Pulmonary Fibrosis

Another significant application for LPA2 antagonists is in the treatment of idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by excessive scarring.

- Discovery : Recent research highlighted the development of a new class of potent LPA2 antagonists with favorable pharmacokinetic profiles. Among these, compound 58 showed excellent potency and selectivity for the LPA2 receptor, making it a valuable tool for investigating the role of LPA signaling in fibrotic processes .

- Potential Benefits : By inhibiting LPA2 signaling pathways involved in fibrosis, these antagonists may slow down or prevent disease progression in IPF patients, representing a significant advancement in therapeutic options for this condition .

Summary Table of Key Findings

Wirkmechanismus

Target of Action

The primary target of the compound “LPA2 antagonist 2” is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell proliferation, survival, and migration . It has been identified as a potential therapeutic target for several conditions, including spinal cord injuries and asthma .

Mode of Action

The LPA2 antagonist 2 compound acts by inhibiting the LPA2 receptor . This inhibition disrupts the normal signaling pathways of the LPA2 receptor, leading to changes in cellular functions . The compound has been described as a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM .

Biochemical Pathways

The LPA2 antagonist 2 affects several biochemical pathways. Lysophosphatidic acid (LPA), the ligand for LPA2, is known to induce cell proliferation, survival, and migration . By inhibiting the LPA2 receptor, the antagonist can disrupt these processes . For instance, in the context of spinal cord injuries, the inhibition of LPA2 has been associated with a decrease in injury-associated damage .

Pharmacokinetics

The compound’s effectiveness in in vivo models suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of the LPA2 receptor by the antagonist leads to various molecular and cellular effects. For example, in a mouse model of spinal cord injury, the LPA2 antagonist 2 showed efficacy in reducing injury-associated damage in an LPA2-dependent manner . In the context of asthma, the antagonist has been shown to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers .

Action Environment

The action of LPA2 antagonist 2 can be influenced by various environmental factors. For instance, the presence of the ligand LPA in the bronchoalveolar fluids of patients with asthma can exaggerate allergic responses . The antagonist’s ability to inhibit the LPA2 receptor can therefore be particularly beneficial in such environments .

Vorbereitungsmethoden

Industrial Production Methods: Information regarding large-scale industrial production methods for LPA2 antagonist 2 remains limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and safety during the drug development process.

Analyse Chemischer Reaktionen

Reaktionstypen: LPA2-Antagonist 2 kann verschiedenen chemischen Reaktionen unterliegen, darunter Oxidation, Reduktion und Substitution. Spezifische Beispiele werden nicht öffentlich bekannt gegeben.

Häufige Reagenzien und Bedingungen: Obwohl genaue Reagenzien und Bedingungen proprietär sind, können wir schließen, dass this compound wahrscheinlich mit funktionellen Gruppen wie Aminen, Carbonylen und aromatischen Ringen interagiert. Standardreagenzien und Katalysatoren der organischen Chemie können beteiligt sein.

Hauptprodukte: Die Hauptprodukte, die während der Synthese von this compound gebildet werden, hängen von den eingesetzten spezifischen Reaktionen ab. Diese können Zwischenprodukte, Regioisomere oder Stereoisomere umfassen.

Vergleich Mit ähnlichen Verbindungen

Obwohl spezifische Analoga nicht offengelegt werden, liegt die Einzigartigkeit von LPA2-Antagonist 2 in seiner hohen Selektivität für LPA2. Ähnliche Verbindungen können andere LPA-Rezeptor-Antagonisten oder verwandte Phospholipid-Analoga umfassen.

Biologische Aktivität

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a significant role in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. The LPA2 receptor subtype is particularly implicated in these processes, making it a target for therapeutic intervention. This article focuses on the biological activity of LPA2 antagonist 2 , examining its effects in various experimental models and discussing relevant research findings.

Overview of LPA2 Antagonists

LPA2 antagonists are compounds designed to inhibit the action of LPA at the LPA2 receptor. These antagonists can modulate several biological pathways, potentially offering therapeutic benefits in conditions such as asthma, spinal cord injury (SCI), and other inflammatory diseases.

Antagonist Activity

-

Efficacy in In Vitro Models :

- LPA2 antagonist 2 was evaluated for its ability to inhibit LPA-induced calcium mobilization in cells expressing the LPA2 receptor. The compound demonstrated limited antagonist activity with an efficacy maximum () of only 7 ± 3% at a concentration of 10 μM, indicating weak inhibition compared to other compounds tested .

-

Comparative Activity :

- In contrast to LPA2 antagonist 2, other derivatives such as UCM-14216 showed much higher potency with an of 90% and an IC50 value of 1.9 μM, establishing it as one of the most effective LPA2 antagonists reported . This highlights the need for further structural optimization of antagonist 2 to enhance its biological activity.

In Vivo Efficacy

-

Asthma Models :

- In studies involving ovalbumin-induced allergic asthma, LPA2 antagonists significantly suppressed airway hyper-responsiveness (AHR), eosinophil infiltration, and cytokine production (e.g., IL-13) when administered prior to sensitization or challenge . This suggests that targeting the LPA2 receptor could be a viable strategy for managing allergic airway inflammation.

- Spinal Cord Injury (SCI) :

Mechanistic Insights

The biological activity of LPA2 antagonists is closely tied to their ability to modulate immune responses and cell signaling pathways:

- Th2 Cell Differentiation :

- Cytokine Regulation :

Data Tables

| Compound | (%) | IC50 (μM) | Selectivity over Other Receptors |

|---|---|---|---|

| LPA2 Antagonist 2 | 7 ± 3 | N/A | Low |

| UCM-14216 | 90 | 1.9 | High |

| H2L5186303 | Strong suppression | N/A | Moderate |

Case Studies

- Case Study: Allergic Airway Inflammation

-

Case Study: Spinal Cord Injury Recovery

- A study evaluating the effects of various LPA2 antagonists on motor recovery post-SCI found that stronger antagonists significantly improved outcomes compared to those with weaker activity like antagonist 2. This suggests that enhancing the potency of such compounds could lead to better clinical outcomes in neuroprotection .

Eigenschaften

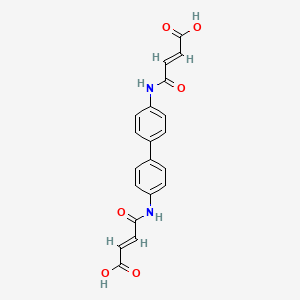

IUPAC Name |

(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRWRKPUWMOMS-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.